2-Hydroxy-5-methoxynicotinic acid

Description

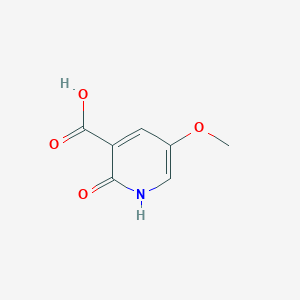

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-4-2-5(7(10)11)6(9)8-3-4/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJOSMUKUQWVRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=O)C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Hydroxy-5-methoxynicotinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic routes for the preparation of 2-Hydroxy-5-methoxynicotinic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific molecule, this document outlines several plausible pathways derived from established methodologies for analogous pyridine derivatives. The information presented herein is intended to serve as a foundational resource for researchers to develop a robust and efficient synthesis.

Proposed Synthetic Pathways

Several strategic approaches can be envisioned for the synthesis of this compound, primarily involving the construction of the substituted pyridine ring or the late-stage functionalization of a pre-existing pyridine core. The most promising routes are detailed below.

Route 1: From 2-Amino-5-methoxynicotinic Acid via Diazotization

This classical approach involves the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.

Caption: Diazotization of an aminonicotinic acid precursor.

Route 2: Hydrolysis of 2-Chloro-5-methoxynicotinic Acid

Nucleophilic aromatic substitution of a chlorine atom at the 2-position of the pyridine ring with a hydroxide source offers a direct route to the target molecule.

Caption: Hydrolysis of a chloronicotinic acid precursor.

Route 3: Synthesis via a 2-Pyridone Intermediate

Building the 2-pyridone (the tautomer of a 2-hydroxypyridine) ring system directly is a powerful strategy. This can be achieved through a multi-component reaction.

Caption: Multi-component synthesis of a 2-pyridone intermediate.

Experimental Protocols

The following are detailed, generalized experimental protocols for the key transformations in the proposed synthetic routes. These are based on procedures reported for structurally similar compounds and may require optimization for the specific synthesis of this compound.

Protocol 1: Diazotization and Hydrolysis of 2-Amino-5-methoxynicotinic Acid

Materials:

-

2-Amino-5-methoxynicotinic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

Procedure:

-

A solution of 2-amino-5-methoxynicotinic acid (1.0 eq) is prepared in concentrated sulfuric acid and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the diazonium salt.

-

The cold solution containing the diazonium salt is then slowly added to a separate vessel containing boiling water.

-

The mixture is heated at reflux for 30 minutes to facilitate the hydrolysis of the diazonium salt.

-

The solution is cooled to room temperature, and the pH is adjusted to 3-4 with a suitable base (e.g., aqueous ammonia) to precipitate the product.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Protocol 2: Hydrolysis of 2-Chloro-5-methoxynicotinic Acid

Materials:

-

2-Chloro-5-methoxynicotinic acid

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

2-Chloro-5-methoxynicotinic acid (1.0 eq) is suspended in an aqueous solution of sodium hydroxide (excess, e.g., 10 M).

-

The mixture is heated in a sealed pressure vessel to a temperature between 150-200 °C for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is carefully acidified with concentrated hydrochloric acid to a pH of approximately 3.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Protocol 3: Multi-component Synthesis of 5-Methoxy-2-pyridone-3-carboxylic Acid Derivative and Subsequent Hydrolysis

Materials:

-

An appropriate N,N-dimethylformamide dimethyl acetal derived enaminone

-

Ethyl 2-cyanoacetate

-

A primary amine (e.g., methylamine)

-

Basic Alumina (Al₂O₃) or another suitable base catalyst

-

Potassium Hydroxide (KOH)

-

Ethylene Glycol

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure: Step A: Synthesis of the 2-Pyridone Intermediate

-

A mixture of the enaminone (1.0 eq), ethyl cyanoacetate (1.0 eq), the primary amine (1.0 eq), and a catalytic amount of basic alumina is heated at 150 °C for 2-3 hours under solvent-free conditions.[1]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the crude product is purified by column chromatography to yield the 5-methoxy-2-pyridone-3-carbonitrile derivative.

Step B: Hydrolysis to this compound

-

A solution of the 5-methoxy-2-pyridone-3-carbonitrile derivative (1.0 eq) and potassium hydroxide (excess) in a mixture of ethylene glycol and water is prepared.[2]

-

The solution is heated to 150-160 °C for 15-30 minutes.[2]

-

The reaction mixture is poured into ice water and acidified to a pH of about 3 with concentrated hydrochloric acid.

-

The precipitated this compound is collected by filtration, washed with water, and dried.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key reaction types involved in the proposed syntheses, based on literature for analogous compounds. These values should be considered as starting points for optimization.

Table 1: Diazotization and Hydrolysis of Aminopyridines

| Starting Material Analogue | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Aminopyridine | NaNO₂, H₂SO₄; H₂O, Δ | 0-5; 100 | 1; 0.5 | ~70-80 | General Knowledge |

| 4-Aminopyridine | NaNO₂, HCl; H₂O, Δ | 0-5; 100 | 1; 0.5 | ~60-75 | [3] |

Table 2: Hydrolysis of Chloropyridines

| Starting Material Analogue | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl 2-chloro-5-methylnicotinoate | NaOH, Methanol/H₂O | RT | 1.5 | High (for ester hydrolysis) | [4] |

| 2-Chloronicotinic acid | Base (in situ generation) | N/A | N/A | N/A | [5] |

Table 3: Multi-component Synthesis of 2-Pyridones and Subsequent Hydrolysis

| Enaminone Analogue | Active Methylene Compound | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-(dimethylamino)-1-phenylprop-2-en-1-one | Ethyl cyanoacetate | Basic Al₂O₃ | 150 | 2-3 | 86-93 | [1] |

| 3-Cyano-2-pyridone | KOH, Ethylene glycol/H₂O | N/A | 150-160 | 0.25 | High | [2] |

General Experimental Workflow

The synthesis of this compound would typically follow a standard organic synthesis workflow.

Caption: A generalized workflow for organic synthesis.

Conclusion

This technical guide outlines several scientifically sound strategies for the synthesis of this compound. While a direct, optimized protocol is not yet published, the presented routes, based on well-established chemical transformations, provide a strong foundation for researchers to develop a successful synthesis. The choice of the optimal route will depend on the availability of starting materials, desired scale, and laboratory capabilities. Further experimental work is necessary to determine the specific reaction conditions and to maximize the yield and purity of the final product.

References

2-Hydroxy-5-methoxynicotinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methoxynicotinic acid, a substituted pyridinecarboxylic acid, represents a scaffold of significant interest in medicinal chemistry and drug discovery. Its structural similarity to nicotinic acid (Vitamin B3) and other bioactive pyridine derivatives suggests a potential for diverse pharmacological activities. This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological significance of this compound, drawing upon data from analogous compounds to build a comprehensive profile.

Chemical and Physical Properties

| Property | This compound (Predicted/Inferred) | 2-Hydroxynicotinic Acid[1][2][3][4] | 3-Hydroxy-4-methoxypyridine-2-carboxylic acid[5] |

| Molecular Formula | C₇H₇NO₄ | C₆H₅NO₃ | C₇H₇NO₄ |

| Molecular Weight | 169.13 g/mol | 139.11 g/mol | 169.13 g/mol |

| Appearance | Predicted to be a solid | White to light yellow powder[6] | - |

| Melting Point | Not available | 258-261 °C[6] | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Predicted to be soluble in water and polar organic solvents | Soluble in water[6] | Not available |

| pKa | Not available | Weakly acidic[6] | Not available |

| CAS Number | Not available | 609-71-2 | 210300-09-7 |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently published. However, based on the known spectra of analogous compounds, the following characteristic peaks can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methoxy group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H (position 4) | 7.8 - 8.2 | d |

| Pyridine H (position 6) | 7.0 - 7.4 | d |

| Methoxy H (-OCH₃) | 3.8 - 4.0 | s |

| Hydroxyl H (-OH) | Broad singlet, variable | s |

| Carboxylic Acid H (-COOH) | Broad singlet, variable | s |

Predicted chemical shifts are based on data from similar structures such as 2-hydroxy-5-pyridinecarboxylic acid[7].

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C-2 (C-OH) | 160 - 165 |

| C-5 (C-OCH₃) | 145 - 155 |

| C-3 (C-COOH) | 120 - 125 |

| C-4 | 130 - 140 |

| C-6 | 110 - 120 |

| -OCH₃ | 55 - 60 |

Predicted chemical shifts are based on general values for substituted pyridines and carboxylic acids[8][9][10].

FT-IR Spectroscopy (Predicted)

The infrared spectrum is expected to show characteristic absorption bands for the hydroxyl, methoxy, carbonyl, and aromatic functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Hydrogen-bonded hydroxyl stretch |

| O-H (Phenolic) | 3200-3600 (broad) | Hydroxyl stretch |

| C-H (Aromatic) | 3000-3100 | Aromatic C-H stretch |

| C=O (Carboxylic Acid) | 1680-1720 | Carbonyl stretch |

| C=C, C=N (Aromatic Ring) | 1450-1600 | Aromatic ring vibrations |

| C-O (Methoxy) | 1000-1300 | C-O stretch |

Predicted wavenumbers are based on typical values for carboxylic acids and aromatic compounds[11][12][13][14].

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

| Ion | Predicted m/z |

| [M]+ | 169 |

| [M-H]⁻ | 168 |

| [M-COOH]⁺ | 124 |

Synthesis

A specific, optimized synthesis for this compound is not detailed in the literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted nicotinic acids. One potential approach involves the modification of a pre-existing pyridine ring.

Proposed Synthetic Pathway

Caption: A potential synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Hydroxy-5-methoxypyridine

A potential route to the intermediate 2-hydroxy-5-methoxypyridine could start from 2-amino-5-methoxypyridine. The amino group can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. This is a standard transformation in aromatic chemistry[3].

Step 2: Carboxylation of 2-Hydroxy-5-methoxypyridine

The introduction of a carboxylic acid group at the 3-position of the pyridine ring could potentially be achieved through a Kolbe-Schmitt type reaction, where the pyridinolate is reacted with carbon dioxide under pressure. Alternatively, lithiation of the pyridine ring followed by quenching with carbon dioxide could be explored. The synthesis of similar hydroxypyridine carboxylic acids has been reported through various methods, including the reaction of coumalic acid esters with ammonia[15].

Biological Activity and Potential Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, the activities of related nicotinic acid and hydroxypyridine derivatives provide insights into its potential pharmacological profile.

Derivatives of nicotinic acid have been investigated for a range of biological activities, including anti-inflammatory and anticancer effects[7][16]. The presence of both a hydroxyl and a methoxy group on the pyridine ring can influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. Hydroxybenzoic and hydroxycinnamic acid derivatives are known to exert their effects through various mechanisms, including antioxidant and anti-inflammatory pathways[17].

Potential Signaling Pathway Involvement

Given the anti-inflammatory and potential anticancer activities of related compounds, this compound could plausibly interact with signaling pathways involved in inflammation and cell proliferation. For instance, many anti-inflammatory agents target the NF-κB signaling pathway, which plays a crucial role in regulating the expression of pro-inflammatory cytokines.

Caption: A hypothetical anti-inflammatory mechanism of action.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of in vitro assays would be necessary.

Anti-inflammatory Activity Assay

Cell Culture: Murine macrophage cell line RAW 264.7 can be used. Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

Nitric Oxide (NO) Assay:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Measure cell viability using the MTT assay to exclude cytotoxic effects.

Cytotoxicity Assay

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) can be used.

MTT Assay:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 48 or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a molecule with significant potential for further investigation in the field of drug discovery. While direct experimental data is currently limited, analysis of its structural analogs provides a strong foundation for predicting its chemical and physical properties, as well as its potential biological activities. The synthesis and subsequent pharmacological evaluation of this compound are warranted to fully elucidate its therapeutic potential. This technical guide serves as a comprehensive resource to stimulate and guide future research efforts into this promising chemical entity.

References

- 1. Human Metabolome Database: Showing metabocard for 2-Methyl-3-hydroxy-5-formylpyridine-4-carboxylate (HMDB0006954) [hmdb.ca]

- 2. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | C7H7NO4 | CID 11041121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-6-methylpyridine-3-carboxylic acid(38116-61-9) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Hydroxy-5-pyridinecarboxylic acid(5006-66-6) 1H NMR [m.chemicalbook.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents [patents.google.com]

- 16. rsc.org [rsc.org]

- 17. mdpi.com [mdpi.com]

Elucidating the Structure of 2-Hydroxy-5-methoxynicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Hydroxy-5-methoxynicotinic acid. While direct experimental data for this specific compound is not extensively available in public databases, this document outlines a standard analytical workflow and presents predicted spectroscopic data based on structurally similar compounds. This approach serves as a robust framework for researchers engaged in the synthesis and characterization of novel nicotinic acid derivatives.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented below. These values are computationally derived and provide a preliminary understanding of the molecule's characteristics.

| Property | Predicted Value |

| Molecular Formula | C₇H₇NO₄ |

| Molecular Weight | 169.14 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 169.03750804 g/mol |

| Topological Polar Surface Area | 79.9 Ų |

Proposed Workflow for Structure Elucidation

The structural confirmation of a newly synthesized compound like this compound requires a multi-faceted analytical approach. The following workflow outlines the key experimental stages, from initial synthesis to final structural verification.

Caption: A typical experimental workflow for the synthesis and structural elucidation of a novel chemical compound.

Molecular Structure

The proposed chemical structure of this compound is depicted below. The elucidation of this structure relies on the comprehensive analysis of spectroscopic data.

Caption: Chemical structure of this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related analogs.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~10.0 - 11.0 | Singlet (broad) | 1H | -OH |

| ~8.0 - 8.2 | Singlet | 1H | H-6 (Pyridine ring) |

| ~7.4 - 7.6 | Singlet | 1H | H-4 (Pyridine ring) |

| ~3.8 - 3.9 | Singlet | 3H | -OCH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | -COOH |

| ~165 | C-2 |

| ~150 | C-5 |

| ~145 | C-6 |

| ~120 | C-3 |

| ~110 | C-4 |

| ~56 | -OCH₃ |

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3200 | Broad | O-H stretch (Phenolic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

Mass Spectrometry Data

| m/z | Interpretation |

| 169 | [M]⁺ (Molecular Ion) |

| 152 | [M - OH]⁺ |

| 124 | [M - COOH]⁺ |

| 109 | [M - COOH - CH₃]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are standard procedures for the characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A greater number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI: Infuse the sample solution directly into the source. Acquire data in both positive and negative ion modes.

-

EI: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information.

Potential Signaling Pathway Involvement

Nicotinic acid and its derivatives are known to interact with various biological pathways. While the specific targets of this compound are yet to be determined, a plausible mechanism of action could involve the G-protein coupled receptor, GPR109A (also known as niacin receptor 1).

Caption: A potential signaling pathway for this compound via the GPR109A receptor.

This guide provides a foundational framework for the structural elucidation of this compound. The combination of predicted data and standardized experimental protocols offers a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further experimental validation is necessary to confirm the precise spectroscopic characteristics and biological activity of this compound.

The Biological Potential of 2-Hydroxy-5-methoxynicotinic Acid and its Derivatives: A Technical Overview for Drug Discovery Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The strategic functionalization of the pyridine ring can significantly modulate their pharmacological profiles. This technical guide focuses on the biological activities of 2-Hydroxy-5-methoxynicotinic acid and its derivatives, a class of compounds with potential therapeutic applications. While direct research on this specific scaffold is emerging, this document synthesizes data from structurally related compounds to highlight its potential in areas such as anticancer and antimicrobial research. The presence of both a hydroxyl and a methoxy group on the aromatic ring is a common feature in many biologically active natural products and synthetic molecules, often contributing to their antioxidant, cytotoxic, and enzyme-inhibiting properties.

Potential Biological Activities

Based on the analysis of structurally similar compounds, derivatives of this compound are anticipated to exhibit several key biological activities:

-

Anticancer Activity: The hydroxy and methoxy substitution pattern is frequently associated with cytotoxicity against various cancer cell lines. These functionalities can contribute to the molecule's ability to induce apoptosis, arrest the cell cycle, and interfere with cancer cell signaling pathways.

-

Antimicrobial Activity: Aromatic acids and their derivatives containing hydroxyl and methoxy groups have demonstrated inhibitory effects against a range of bacterial and fungal pathogens. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

-

Enzyme Inhibition: The structural motifs present in this compound derivatives make them potential candidates for enzyme inhibitors. For instance, similar structures have been shown to inhibit kinases, topoisomerases, and other enzymes crucial for disease progression.

-

Antioxidant Activity: Phenolic hydroxyl groups are well-known for their ability to scavenge free radicals. The combination of a hydroxyl and a methoxy group can enhance this antioxidant potential, which is beneficial in combating oxidative stress-related diseases.

Quantitative Data on Related Compounds

To provide a quantitative perspective, the following table summarizes the anticancer and antimicrobial activities of various compounds bearing hydroxy and methoxy substitutions on an aromatic ring, which are structurally related to this compound derivatives. These data serve as a valuable reference for predicting the potential potency of this class of compounds.

| Compound Class | Specific Derivative | Activity Type | Cell Line/Organism | IC50 / MIC (µM) | Reference |

| Methoxyflavones | 5,3′-dihydroxy-3,6,7,8,4′-PeMF | Anticancer | MCF-7 | 3.71 | [1] |

| Methoxyflavones | 5,3′-dihydroxy-3,6,7,8,4′-PeMF | Anticancer | MDA-MB-231 | 21.27 | [1] |

| Methoxyflavones | 5,7-dihydroxy-3,6,4′-TMF | Anticancer | A2058 | 3.92 | [1] |

| Methoxyflavones | 5,7,5′-trihydroxy-3,6,3′,4′-TeMF | Anticancer | A2058 | 8.18 | [1] |

| Xanthones | Compound 5 (a novel derivative) | Anticancer | WiDr | 37.8 | [2][3][4] |

| Hydroxyxanthones | Hydroxyxanthone 3a | Anticancer | MCF-7 | 184 | [5] |

| Hydroxyxanthones | Hydroxyxanthone 3c | Anticancer | WiDr | 209 | [5] |

| Hydroxyxanthones | Hydroxyxanthone 3c | Anticancer | HeLa | 241 | [5] |

| Pyrazolo[4,3-c]hexahydropyridines | Compound 31 | Anticancer | MDA-MB-231 | 4.2 | [6] |

| Pyrazolo[4,3-c]hexahydropyridines | Compound 31 | Anticancer | MCF-7 | 2.4 | [6] |

| N-Substituted-β-amino Acids | - | Antimicrobial | Staphylococcus aureus | - | [7] |

| N-Substituted-β-amino Acids | - | Antimicrobial | Mycobacterium luteum | - | [7] |

| N-Substituted-β-amino Acids | - | Antifungal | Candida tenuis | - | [7] |

| N-Substituted-β-amino Acids | - | Antifungal | Aspergillus niger | - | [7] |

Note: IC50 represents the half-maximal inhibitory concentration. MIC represents the minimum inhibitory concentration. The specific structures of all compounds are detailed in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for assessing the key biological activities mentioned.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7, WiDr) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[2][3][4]

-

Compound Treatment: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone. The plates are then incubated for a further 48-72 hours.[1]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.[8]

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (microorganism without compound) and negative control wells (broth only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives, particularly their anticancer activity, are likely mediated through the modulation of specific cellular signaling pathways. A common pathway implicated in drug-induced cancer cell death is the intrinsic apoptosis pathway.

Caption: Intrinsic apoptosis pathway potentially activated by this compound derivatives.

The workflow for discovering and evaluating novel derivatives of this compound typically follows a multi-step process from synthesis to biological characterization.

Caption: A typical workflow for the discovery and development of novel bioactive compounds.

Conclusion

While direct and extensive research on this compound and its derivatives is still in its early stages, the analysis of structurally analogous compounds strongly suggests a promising potential for this chemical scaffold in drug discovery. The presence of hydroxyl and methoxy functional groups on the nicotinic acid core provides a strong rationale for investigating their anticancer, antimicrobial, and enzyme-inhibitory activities. The quantitative data from related compounds offer valuable benchmarks for future studies. The experimental protocols and conceptual workflows outlined in this guide provide a solid framework for researchers and drug development professionals to systematically explore the therapeutic potential of this intriguing class of molecules. Further synthesis and rigorous biological evaluation are warranted to unlock the full potential of this compound derivatives as novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties [mdpi.com]

- 8. turkjps.org [turkjps.org]

An In-depth Technical Guide to 2-Hydroxy-5-methoxybenzoic Acid

Disclaimer: Initial searches for "2-Hydroxy-5-methoxynicotinic acid" did not yield specific results. The structural similarity in the name suggests a possible confusion with "2-Hydroxy-5-methoxybenzoic acid," a compound for which extensive data is available. This guide will focus on the latter, assuming it to be the compound of interest for researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-5-methoxybenzoic acid, also known as 5-methoxysalicylic acid, is an aromatic organic compound with a range of applications in chemical synthesis and potential biological activities. It is a derivative of salicylic acid and an isomer of vanillic acid. This document provides a comprehensive overview of its chemical identifiers, physical and chemical properties, experimental protocols for its synthesis, and insights into its biological relevance, particularly concerning related signaling pathways.

Chemical Identifiers and Properties

Accurate identification and characterization are crucial in scientific research. The following tables summarize the key identifiers and physicochemical properties of 2-Hydroxy-5-methoxybenzoic acid.

Table 1: Chemical Identifiers for 2-Hydroxy-5-methoxybenzoic Acid

| Identifier Type | Identifier |

| CAS Number | 2612-02-4[1][2] |

| EC Number | 220-037-8[1] |

| PubChem CID | 75787 |

| ChemSpider ID | 68296 |

| InChI | InChI=1S/C8H8O4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11)[1] |

| InChIKey | IZZIWIAOVZOBLF-UHFFFAOYSA-N[1] |

| SMILES | COC1=CC(=C(C=C1)O)C(=O)O |

| Synonyms | 5-Methoxysalicylic acid, 6-Hydroxy-m-anisic acid, 5-Methoxy-2-hydroxybenzoic acid[2] |

Table 2: Physicochemical Properties of 2-Hydroxy-5-methoxybenzoic Acid

| Property | Value |

| Molecular Formula | C8H8O4[1][2] |

| Molecular Weight | 168.15 g/mol [1][2] |

| Appearance | Powder[1] |

| Melting Point | 141-143 °C[1] |

| Assay | ≥98%[1] |

Experimental Protocols

The synthesis of 2-Hydroxy-5-methoxybenzoic acid can be achieved through various methods. Below is a generalized experimental protocol based on the carboxylation of p-methoxyphenol, a common route for synthesizing salicylic acid derivatives.

This protocol describes the carboxylation of 4-methoxyphenol to yield 2-Hydroxy-5-methoxybenzoic acid.

Materials:

-

4-Methoxyphenol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO2) gas, high pressure

-

Sulfuric acid (H2SO4), concentrated

-

Water, deionized

-

Ethanol

-

Pressure reactor (autoclave)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

pH meter or pH paper

-

Filtration apparatus

Procedure:

-

Preparation of Sodium 4-Methoxyphenoxide:

-

In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in a minimal amount of water.

-

To this solution, add one molar equivalent of 4-methoxyphenol.

-

Heat the mixture gently under vacuum to remove the water, resulting in the dry sodium salt of 4-methoxyphenol.

-

-

Carboxylation Reaction:

-

Transfer the dried sodium 4-methoxyphenoxide to a high-pressure autoclave.

-

Seal the reactor and introduce carbon dioxide gas at a high pressure (typically 5-100 atm).

-

Heat the reactor to a temperature range of 120-150 °C while stirring continuously.

-

Maintain these conditions for several hours to allow the carboxylation to proceed.

-

-

Work-up and Purification:

-

After cooling the reactor to room temperature, carefully release the pressure.

-

Dissolve the solid product in hot water.

-

Acidify the aqueous solution with concentrated sulfuric acid to a pH of approximately 2-3. This will precipitate the 2-Hydroxy-5-methoxybenzoic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-Hydroxy-5-methoxybenzoic acid.

-

-

Characterization:

-

Dry the purified product under vacuum.

-

Determine the melting point and compare it with the literature value.

-

Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

References

An In-depth Technical Guide on the Solubility and Stability of 2-Hydroxy-5-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of Related Compounds

To offer a comparative perspective, the following table summarizes the physicochemical properties of 2-Hydroxy-5-methoxybenzoic acid, a structurally related compound. It is crucial to note that while the methoxy and hydroxyl substitutions are identical, the core aromatic ring (benzene vs. pyridine) will influence the overall properties.

| Property | 2-Hydroxy-5-methoxybenzoic acid | Reference |

| Molecular Formula | C₈H₈O₄ | [1][2] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| Melting Point | 141-143 °C | [2] |

| Solubility | Water: 1.7 g/L (10 °C) | [3] |

Another relevant analogue is 2-Hydroxypyridine-3-carboxylic acid, which shares the same core heterocyclic structure.

| Property | 2-Hydroxypyridine-3-carboxylic acid | Reference |

| Molecular Formula | C₆H₅NO₃ | |

| Molecular Weight | 139.11 g/mol | |

| Melting Point | 258-261 °C | [4] |

| Solubility | Formic acid: 50 mg/mL | [4][5] |

Solubility Determination: Experimental Protocols

A systematic approach to determining the solubility of 2-Hydroxy-5-methoxynicotinic acid in various solvents is essential for formulation development and other applications.

Qualitative Solubility Assessment

A preliminary qualitative assessment can be performed to classify the compound's general solubility.

Protocol:

-

Sample Preparation: Accurately weigh 25 mg of this compound.

-

Solvent Addition: In a small test tube, add 0.75 mL of the test solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) in small portions.

-

Mixing: After each addition, vortex the mixture vigorously for 30 seconds.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Classification:

-

Soluble: No solid particles are visible.

-

Slightly Soluble: A small amount of solid remains.

-

Insoluble: The majority of the solid remains undissolved.

-

This process can be visualized through the following workflow:

Quantitative Solubility Determination (Shake-Flask Method)

For precise solubility data, the shake-flask method followed by a suitable analytical technique is recommended.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a 0.45 µm filter.

-

-

Analysis:

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

-

The logical flow of this quantitative method is illustrated below:

Stability Assessment: Experimental Protocols

Forced degradation studies are crucial to understand the intrinsic stability of this compound and to identify potential degradation products.[8] These studies expose the compound to stress conditions more severe than accelerated stability testing.[9]

Forced Degradation Studies

General Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60 °C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.

-

Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80 °C) for a defined period.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis:

-

At each time point, withdraw a sample.

-

Neutralize the acidic and basic samples.

-

Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.

-

The following table provides a summary of typical stress conditions for forced degradation studies.

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 2, 4, 8, 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal | Heat | 80 °C | 24, 48 hours |

| Photolytic | UV/Visible Light | Room Temperature | As per ICH Q1B |

A diagrammatic representation of the forced degradation workflow is provided below:

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential to separate the parent compound from any potential degradation products.

Method Development Parameters:

-

Column: A C18 reversed-phase column is a common starting point for polar aromatic compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase should be optimized to ensure good peak shape and retention.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is advantageous for assessing peak purity.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide provides a foundational framework for researchers and drug development professionals working with this compound. While specific experimental data on its solubility and stability are currently limited, the provided protocols and data on related compounds offer a robust starting point for its comprehensive characterization. The systematic application of the described experimental workflows will enable the generation of critical data to support the advancement of research and development involving this compound.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 2-Hydroxy-5-methoxybenzoic acid 98 2612-02-4 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. 2-羟基吡啶-3-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. alkalisci.com [alkalisci.com]

- 6. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 7. helixchrom.com [helixchrom.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Potential Therapeutic Targets of 2-Hydroxy-5-methoxynicotinic Acid: A Technical Guide

Introduction

2-Hydroxy-5-methoxynicotinic acid is a derivative of nicotinic acid, a well-established therapeutic agent for dyslipidemia. The primary pharmacological effects of nicotinic acid are mediated through the activation of the GPR109A receptor.[1][2] This receptor is a member of the G-protein coupled receptor family and is predominantly expressed in adipocytes and immune cells such as macrophages.[3] Its activation initiates a cascade of intracellular events that lead to beneficial effects on lipid profiles and inflammatory responses. This document provides a technical overview of GPR109A as the potential therapeutic target for this compound, detailing its mechanism of action, signaling pathways, and methods for its investigation.

Core Therapeutic Target: GPR109A (HCA₂)

GPR109A is a Gαi-coupled receptor, and its activation by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic AMP (cAMP) levels, which is the cornerstone of its therapeutic effects.[3]

Data Presentation: Quantitative Parameters of GPR109A Ligands

While specific data for this compound is unavailable, the following table summarizes quantitative data for known GPR109A agonists to provide a comparative context for researchers.

| Compound | Receptor | Assay Type | EC₅₀ / IC₅₀ / Kᵢ | Species | Reference |

| Nicotinic Acid | GPR109A | Calcium Mobilization | EC₅₀ = 52 nM | Human | [2] |

| Acipimox | GPR109A | Not Specified | High Affinity | Human | [4] |

| Acifran | GPR109A | Not Specified | High Affinity | Human | [4] |

| β-Hydroxybutyrate | GPR109A | Not Specified | EC₅₀ ≈ 700 µM | Human | [4] |

| Hippuric Acid | GPR109A | MD Simulations | Higher affinity than GPR109B | Human | [5] |

| MK-6892 | GPR109A | Calcium Mobilization | EC₅₀ = 74 nM | Human | [2] |

Signaling Pathways

The activation of GPR109A initiates two primary signaling pathways: a G-protein-dependent pathway and a β-arrestin-mediated pathway.

Gαi-Mediated Anti-Lipolytic Pathway

The canonical signaling pathway for GPR109A in adipocytes involves the Gαi subunit of the heterotrimeric G-protein.

References

- 1. Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic History of 2-Hydroxy-5-methoxynicotinic Acid: A Molecule in the Shadows of its Analogs

Researchers, scientists, and drug development professionals delving into the vast landscape of nicotinic acid derivatives may find themselves searching for the history and discovery of a seemingly simple molecule: 2-Hydroxy-5-methoxynicotinic acid. However, a comprehensive review of scientific literature and historical records reveals a notable absence of a defined discovery narrative for this specific compound. Unlike its well-documented parent, nicotinic acid (Vitamin B3), this compound does not appear to have a landmark discovery associated with a specific researcher, institution, or even a targeted therapeutic application that spurred its initial synthesis and characterization.

The history of nicotinic acid itself is rich and intertwined with the fight against the nutritional deficiency disease pellagra. Initially synthesized in 1867 through the oxidation of nicotine, its vital role as a vitamin was not understood until the work of American biochemist Conrad Arnold Elvehjem in 1937. This discovery led to the fortification of grain products and a dramatic decrease in pellagra. The subsequent exploration of nicotinic acid's pharmacological effects uncovered its potent lipid-lowering capabilities, a discovery made by Canadian pathologist Rudolf Altschul 50 years ago, cementing its place in the therapeutic arsenal against dyslipidemia.

It is within this broader context of exploring nicotinic acid derivatives for therapeutic purposes that this compound likely emerged, not as a singular discovery, but as one of many structural analogs synthesized in the course of structure-activity relationship (SAR) studies. The addition of hydroxyl and methoxy groups to the pyridine ring of nicotinic acid is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and to explore its interaction with biological targets.

While a dedicated history for this compound is elusive, we can infer its potential scientific interest by examining related and structurally similar compounds. The following sections provide an overview of the synthesis and biological activities of analogous molecules, which may offer insights into the potential properties and synthetic pathways applicable to this compound.

Potential Synthetic Pathways

Hypothetical Synthetic Workflow:

Caption: A generalized, hypothetical workflow for the synthesis of this compound.

Inferred Biological Activity and Potential Applications

The biological activity of this compound has not been extensively studied. However, based on the known activities of other hydroxylated and methoxylated aromatic acids, some potential areas of interest can be proposed. Nicotinic acid and its derivatives have been investigated for a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticonvulsant activities. The presence of hydroxyl and methoxy groups can influence these activities. For instance, methoxylated derivatives of cinnamic acid have demonstrated higher biological activity than their corresponding hydroxyderivatives in some studies.

Potential Signaling Pathway Interactions:

Given that nicotinic acid is a well-known agonist for the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G), which mediates its lipid-lowering effects and the common side effect of flushing, it is plausible that this compound could also interact with this receptor. The substitution pattern on the pyridine ring would be expected to modulate the binding affinity and efficacy at this and other potential targets.

Caption: A simplified diagram of the GPR109A signaling pathway, a potential target for nicotinic acid derivatives.

Tabular Summary of Analogous Compound Data

To provide a framework for understanding the potential properties of this compound, the following table summarizes key data for structurally related compounds found in the public domain.

| Compound Name | CAS Number | Molecular Formula | Key Application/Activity |

| 2-Hydroxy-5-methoxybenzoic acid | 2612-02-4 | C₈H₈O₄ | Used as a matrix in MALDI mass spectrometry. |

| 2-Hydroxy-5-methoxybenzaldehyde | 672-13-9 | C₈H₈O₃ | Organic synthesis intermediate.[1] |

| Nicotinic Acid (Niacin) | 59-67-6 | C₆H₅NO₂ | Vitamin B3; Treatment of dyslipidemia. |

Conclusion

References

Spectroscopic Characterization of 2-Hydroxy-5-methoxynicotinic Acid: A Technical Guide

Introduction

2-Hydroxy-5-methoxynicotinic acid is a substituted pyridine carboxylic acid. The unique arrangement of its functional groups—a hydroxyl, a methoxy, and a carboxylic acid on a pyridine ring—makes it a molecule of interest for researchers in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical, for which spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable. This document serves as a technical guide to the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show two distinct aromatic proton signals on the pyridine ring, a signal for the methoxy group protons, and exchangeable protons from the hydroxyl and carboxylic acid groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 14.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~9.0 - 11.0 | Broad Singlet | 1H | Phenolic Hydroxyl (-OH) |

| ~8.1 | Doublet (d) | 1H | H-6 (Pyridine Ring) |

| ~7.4 | Doublet (d) | 1H | H-4 (Pyridine Ring) |

| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 | Carboxylic Acid Carbon (C-7) |

| ~160 | C-2 (Attached to -OH) |

| ~148 | C-5 (Attached to -OCH₃) |

| ~140 | C-6 |

| ~125 | C-3 (Carboxylic Acid attached) |

| ~115 | C-4 |

| ~56 | Methoxy Carbon (-OCH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (-COOH) |

| ~3200 | Broad | O-H Stretch | Phenolic Hydroxyl (-OH) |

| ~1700 | Strong | C=O Stretch | Carboxylic Acid (-COOH) |

| 1610, 1580 | Medium-Strong | C=C & C=N Stretch | Pyridine Ring |

| ~1250 | Strong | C-O Stretch | Aryl Ether (-OCH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula for this compound is C₇H₇NO₄, with a molecular weight of 169.14 g/mol .

| m/z Value | Predicted Fragment | Interpretation |

| 169 | [M]⁺ or [M+H]⁺ | Molecular Ion or Protonated Molecule |

| 152 | [M-OH]⁺ | Loss of hydroxyl radical from COOH |

| 124 | [M-COOH]⁺ | Loss of the carboxylic acid group (decarboxylation) |

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons as it allows for their observation.

-

Instrument : A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse sequence.

-

Spectral Width : -2 to 16 ppm.

-

Number of Scans : 16-64, depending on sample concentration.

-

Reference : Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width : 0 to 200 ppm.

-

Number of Scans : 1024 or more to achieve adequate signal-to-noise.

-

IR Spectroscopy

-

Sample Preparation : Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the powder directly onto the ATR crystal.

-

Instrument : Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Acquisition :

-

Scan Range : 4000 to 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

Background : A background spectrum of the clean, empty ATR crystal must be collected prior to sample analysis.

-

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

-

Acquisition :

-

Ionization Mode : ESI, operated in both positive and negative ion modes to determine the best ionization efficiency.

-

Mass Range : m/z 50-500.

-

Analysis : Perform a full scan MS to identify the molecular ion. Follow up with a tandem MS (MS/MS) experiment on the parent ion (m/z 169) to obtain fragmentation data for structural confirmation.

-

Visualization of Analytical Workflow

Diagrams are essential for representing complex workflows and relationships in a clear and concise manner.

Caption: Workflow for the synthesis and structural elucidation of a target compound.

Caption: Integration of complementary data from different spectroscopic techniques.

Navigating the Acquisition of 2-Hydroxy-5-methoxynicotinic Acid: A Guide for Researchers

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability and Procurement of 2-Hydroxy-5-methoxynicotinic Acid.

Executive Summary

Commercial Unavailability of this compound

Initial investigations into the commercial supply of this compound have determined that it is not a stock item in the catalogs of major chemical vendors. Searches for this compound frequently lead to a related but distinct molecule, 2-Hydroxy-5-methoxybenzoic acid. This indicates a high likelihood that this compound is either a novel compound, a highly specialized research chemical with limited demand, or is referred to by a different nomenclature in commercial contexts which is not immediately apparent.

It is crucial for researchers to recognize the structural difference between the intended nicotinic acid derivative and the more common benzoic acid analogue to avoid erroneous procurement.

Distinguishing this compound from 2-Hydroxy-5-methoxybenzoic Acid

The core structural difference lies in the aromatic ring. This compound contains a pyridine ring, characterized by the presence of a nitrogen atom, whereas 2-Hydroxy-5-methoxybenzoic acid is based on a benzene ring. This seemingly small difference has profound implications for the chemical and biological properties of the molecules.

To illustrate this critical distinction, the following diagram outlines the chemical structures.

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Hydroxy-5-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Hydroxy-5-methoxynicotinic acid in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with UV detection (HPLC-UV).

Introduction

This compound is a metabolite of interest in various research areas, including drug metabolism and biochemistry. Accurate and precise quantification of this analyte in biological samples such as plasma and urine is crucial for pharmacokinetic studies and understanding its physiological roles. The methods outlined below provide a robust framework for achieving reliable quantitative results.

Analytical Methods Overview

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical quantification, offering excellent specificity by monitoring unique precursor-to-product ion transitions.[1] This is particularly advantageous when analyzing complex biological matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely accessible and robust technique for the quantification of compounds with a suitable chromophore.[2] While generally less sensitive and selective than LC-MS/MS, it can be optimized to provide reliable quantitative data for this compound.

Experimental Protocols

LC-MS/MS Quantification Protocol

This protocol provides a general framework for the development of a quantitative LC-MS/MS assay for this compound in human plasma.

3.1.1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[3]

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotope-labeled this compound or a structurally similar compound).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.2. Liquid Chromatography Parameters

A reversed-phase separation is suitable for this polar analyte.

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |

3.1.3. Mass Spectrometry Parameters (Hypothetical)

Note: The following MRM transitions are predicted based on the structure of this compound and require experimental optimization on the specific mass spectrometer being used.

The molecular weight of this compound (C₇H₇NO₄) is 169.13 g/mol . In negative ion mode, the precursor ion would be [M-H]⁻ at m/z 168.1. Plausible fragment ions could result from the loss of CO₂ (m/z 124.1) or other characteristic fragments.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (Q1) | m/z 168.1 |

| Product Ion (Q3) | m/z 124.1 (Quantifier), additional transition for confirmation |

| Collision Energy (CE) | To be optimized experimentally |

| Dwell Time | 100 ms |

3.1.4. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[4] Key validation parameters are summarized in the table below.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Internal standard normalized matrix factor should be consistent across different lots of matrix |

| Stability | Analyte should be stable under various storage and processing conditions (freeze-thaw, bench-top, long-term) |

HPLC-UV Quantification Protocol

This protocol is an alternative for laboratories without access to mass spectrometry.

3.2.1. Sample Preparation

The same protein precipitation protocol as described in section 3.1.1 can be used.

3.2.2. HPLC-UV Parameters

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| UV Wavelength | To be determined by UV scan (likely around 260-300 nm) |

| Isocratic/Gradient | An isocratic or gradient elution may be developed based on the retention of the analyte and potential interferences. |

3.2.3. Method Validation

The HPLC-UV method should be validated similarly to the LC-MS/MS method, with particular attention to specificity to ensure that co-eluting matrix components do not interfere with the analyte peak.

Data Presentation

Quantitative data from method validation should be summarized for clarity and easy comparison. Below are example tables for presenting validation results.

Table 1: Linearity of Calibration Curve

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | ≥ 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |

| LLOQ | 1 | 95 - 105 | < 15 | 93 - 107 | < 18 |

| Low | 3 | 97 - 103 | < 10 | 96 - 104 | < 12 |

| Medium | 100 | 98 - 102 | < 8 | 97 - 103 | < 10 |

| High | 800 | 99 - 101 | < 5 | 98 - 102 | < 7 |

Table 3: Stability Data

| Stability Condition | Duration | Temperature | Accuracy (%) |

| Bench-top | 4 hours | Room Temp. | 96 - 104 |

| Freeze-thaw cycles | 3 cycles | -80°C to RT | 95 - 105 |

| Long-term storage | 30 days | -80°C | 94 - 106 |

| Post-preparative (in autosampler) | 24 hours | 4°C | 97 - 103 |

Visualizations

References

Application Note: HPLC-UV Method for the Analysis of 2-Hydroxy-5-methoxynicotinic Acid

Introduction

2-Hydroxy-5-methoxynicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method for its quantification is essential for both quality control during manufacturing and for research and development purposes. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate and precise determination of this compound. The method is suitable for researchers, scientists, and drug development professionals.

Physicochemical Properties of the Analyte

-

Compound Name: this compound

-

Molecular Formula: C₇H₇NO₄

-

Molecular Weight: 169.13 g/mol

-

Chemical Structure:

-

General Properties: Based on its structure, the compound is expected to be a polar aromatic carboxylic acid. Information on a structurally similar compound, 2-hydroxy-5-methoxybenzoic acid, indicates a molecular weight of 168.15 g/mol and a melting point in the range of 141-143 °C[1]. The solubility of 2-hydroxy-5-methoxybenzoic acid is reported as 1.7 g/L at 10 °C[2].

Experimental Protocol

1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (AR grade)

-

Deionized water (18.2 MΩ·cm)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following conditions have been optimized for the analysis.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-10 min: 10-50% B10-12 min: 50-10% B12-15 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection Wavelength | 236 nm and 334 nm (based on absorbance maxima of similar compounds[3]) |

3. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and deionized water in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

-

Accurately weigh a sample containing this compound and dissolve it in a known volume of a 50:50 mixture of methanol and deionized water to achieve a theoretical concentration within the calibration range.

-

Sonicate the sample solution for 10 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation

The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines.[4]

1. System Suitability

System suitability was assessed by injecting the 50 µg/mL standard solution six times. The results are summarized in the table below.

| Parameter | Acceptance Criteria | Result |

| Tailing Factor (T) | T ≤ 2 | 1.15 |

| Theoretical Plates (N) | N > 2000 | 6800 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | 0.85% |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | 0.25% |

2. Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Result |

| Concentration Range | 1 - 100 µg/mL |

| Regression Equation | y = 45872x + 1234 |

| Correlation Coefficient (r²) | 0.9995 |

3. Precision

Precision was determined by performing six replicate injections of a standard solution at three different concentrations on the same day (intra-day precision) and on three different days (inter-day precision).

| Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |

| 10 | 1.2% | 1.8% |

| 50 | 0.9% | 1.3% |

| 90 | 0.7% | 1.1% |

4. Accuracy

Accuracy was determined by the standard addition method. A known amount of the standard was spiked into a sample at three different concentration levels. The recovery was then calculated.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 20 | 19.7 | 98.5% |

| 50 | 50.8 | 101.6% |

| 80 | 79.2 | 99.0% |

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

| Parameter | Signal-to-Noise Ratio | Result (µg/mL) |

| LOD | 3:1 | 0.3 |

| LOQ | 10:1 | 1.0 |

Experimental Workflow

Caption: Workflow for the HPLC-UV analysis of this compound.

Conclusion

The developed HPLC-UV method provides a simple, accurate, and reliable means for the quantitative analysis of this compound. The method is highly linear over a wide concentration range and demonstrates excellent precision and accuracy. The short run time and simple mobile phase composition make it suitable for routine quality control and research applications in the pharmaceutical industry.

References

Application Notes and Protocols for 2-Hydroxy-5-methoxybenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Due to the limited availability of specific synthetic protocols for 2-Hydroxy-5-methoxynicotinic acid, this document focuses on the closely related and well-documented compound, 2-Hydroxy-5-methoxybenzoic acid . This versatile building block is instrumental in the synthesis of a variety of organic molecules, particularly those with potential pharmaceutical applications. Its bifunctional nature, possessing both a carboxylic acid and a phenol group, allows for a range of chemical transformations.

Overview of Synthetic Applications

2-Hydroxy-5-methoxybenzoic acid serves as a key starting material and intermediate in several important organic transformations. Its applications include, but are not limited to:

-

Esterification and Etherification Reactions: The carboxylic acid and phenol moieties can be selectively functionalized to produce a variety of esters and ethers, which are common intermediates in multi-step syntheses.

-

Synthesis of Heterocyclic Compounds: It is a valuable precursor for the synthesis of various heterocyclic systems, such as benzofurans and chromenones.

-

Precursor for Bioactive Molecules: This compound is a building block in the synthesis of molecules with potential biological activities, including anti-inflammatory and anticancer agents.

Key Experiments and Protocols

This section details the experimental procedures for key reactions involving 2-Hydroxy-5-methoxybenzoic acid.

Esterification of 2-Hydroxy-5-methoxybenzoic Acid

The esterification of the carboxylic acid group is a fundamental transformation that protects the acid functionality and allows for further reactions on the aromatic ring or the hydroxyl group.

Experimental Protocol: Synthesis of Methyl 2-hydroxy-5-methoxybenzoate

-

Reagents and Materials:

-

2-Hydroxy-5-methoxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a solution of 2-Hydroxy-5-methoxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-